Methyl 5-cyanonicotinate
Overview
Description
Synthesis Analysis
Methyl 5-cyanonicotinate can be synthesized through various chemical pathways, including novel synthetic methods involving cyanoacetatoamide reacting with cycloalk-2-enones. This process leads to the formation of 5-cyanonpyridinophane-6-ones, which exhibit interesting structural and chemical properties (Nitta et al., 2005). Another method includes the transformation of 5-methylthionicotinamide-adenine dinucleotide to 3-cyano-5-methylpyridine-adenine dinucleotide through chemical conversion, showcasing the versatility of synthetic strategies for related compounds (Samama et al., 1981).
Molecular Structure Analysis
The molecular structure of methyl 5-cyanonicotinate and related derivatives has been extensively studied through spectroscopic methods, X-ray crystallography, and theoretical calculations. These studies reveal the dynamic behavior of methylene chains and the structural deformation of the pyridone ring, providing insights into the compound's chemical behavior and reactivity (Nitta et al., 2005).
Chemical Reactions and Properties
Methyl 5-cyanonicotinate undergoes various chemical transformations, including reactions with aminodiols leading to novel 5-cyano-1-(dihydroxypropyl)-3-methyluracils through mechanisms such as the ANRORC type and Dimroth rearrangement depending on the solvent used (Gondela et al., 2004). These reactions highlight the compound's chemical versatility and potential for creating novel organic molecules.
Scientific Research Applications
Methyl 5-Cyanonicotinate:
- Scientific Field: Chemistry
- Application Summary: Methyl 5-Cyanonicotinate is a chemical compound with the molecular formula C8H6N2O2 . It is used in various chemical reactions due to its properties .
- Methods of Application: The specific methods of application can vary depending on the type of reaction or process it is being used for .
- Results or Outcomes: The outcomes can also vary based on the specific reaction or process. More detailed information may be available in specific research papers or technical documents .
Anionic Surfactant Fatty Acid Methyl Ester Sulfonate:
- Scientific Field: Environmental Science
- Application Summary: This surfactant, which can be synthesized using biological oil as the raw material, is widely used in the chemical industry because of its excellent surface-activity and self-assembly behavior .
- Methods of Application: The industrial preparation of this surfactant is commonly based on two technical routes. The first route generally uses fatty acids as raw materials, which are processed through esterification, sulfonation, re-esterification, bleaching, and neutralization .
- Results or Outcomes: The advantages of this surfactant are its excellent water solubility and water hardness stability, low viscosity and good wetting power, non-toxicity, and good biodegradability .
Methyl 5-Cyanonicotinate:
- Scientific Field: Chemistry
- Properties: Methyl 5-Cyanonicotinate is a chemical compound with the molecular formula C8H6N2O2 . It is a white to yellow solid .
- Storage: It is recommended to store this compound in an inert atmosphere at room temperature .
Methyl 5-Cyanonicotinate:
Future Directions
While specific future directions for “Methyl 5-cyanonicotinate” are not available, research in the field of heterocyclic compounds is ongoing. Studies are revealing numerous natural products and synthetic derivatives incorporating a quinoline scaffold, which have potential biological and pharmaceutical activities .
properties
IUPAC Name |
methyl 5-cyanopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUVYUFWNPLVPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545259 | |
Record name | Methyl 5-cyanopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyanonicotinate | |
CAS RN |
106726-82-3 | |
Record name | Methyl 5-cyanopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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